molecular formula C18H19N7O4S B10932993 ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10932993
M. Wt: 429.5 g/mol
InChI Key: KEYJKGWQVUZIJA-UHFFFAOYSA-N
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Description

Ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

The synthesis of ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazolo[4,3-d]pyrimidine structure, followed by the introduction of the sulfanyl and carboxylate groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to ethyl 7-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate include other pyrazolo[4,3-d]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C18H19N7O4S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 7-[(6-ethyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylmethyl]-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C18H19N7O4S/c1-4-24-16(27)14-12(8-19-23(14)3)21-18(24)30-9-10-6-13(26)22-15-11(7-20-25(10)15)17(28)29-5-2/h6-8H,4-5,9H2,1-3H3,(H,22,26)

InChI Key

KEYJKGWQVUZIJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C)N=C1SCC3=CC(=O)NC4=C(C=NN34)C(=O)OCC

Origin of Product

United States

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